molecular formula C8H17NOSi B3357376 1-Methyl-3-(trimethylsilyl)-2-pyrrolidinone CAS No. 72578-86-0

1-Methyl-3-(trimethylsilyl)-2-pyrrolidinone

Cat. No.: B3357376
CAS No.: 72578-86-0
M. Wt: 171.31 g/mol
InChI Key: NFVCVQBWXKUWQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-3-(trimethylsilyl)-2-pyrrolidinone is an organic compound that belongs to the class of pyrrolidinones It is characterized by the presence of a trimethylsilyl group attached to the nitrogen atom of the pyrrolidinone ring

Properties

IUPAC Name

1-methyl-3-trimethylsilylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NOSi/c1-9-6-5-7(8(9)10)11(2,3)4/h7H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFVCVQBWXKUWQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1=O)[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NOSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60993429
Record name 1-Methyl-3-(trimethylsilyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60993429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72578-86-0
Record name 2-Pyrrolidinone, 1-methyl-3-(trimethylsilyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072578860
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyl-3-(trimethylsilyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60993429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-(trimethylsilyl)-2-pyrrolidinone typically involves the reaction of 1-methyl-2-pyrrolidinone with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:

1-Methyl-2-pyrrolidinone+Trimethylsilyl chlorideThis compound+HCl\text{1-Methyl-2-pyrrolidinone} + \text{Trimethylsilyl chloride} \rightarrow \text{this compound} + \text{HCl} 1-Methyl-2-pyrrolidinone+Trimethylsilyl chloride→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and real-time monitoring helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-(trimethylsilyl)-2-pyrrolidinone undergoes various chemical reactions, including:

    Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction Reactions: Reduction of the compound can lead to the formation of different reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as halides, alkoxides, and amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under controlled conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized pyrrolidinones, while oxidation and reduction reactions can produce corresponding oxides or reduced derivatives.

Scientific Research Applications

1-Methyl-3-(trimethylsilyl)-2-pyrrolidinone has several scientific research applications, including:

    Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.

    Material Science: The compound is utilized in the development of novel materials with unique properties.

    Biological Studies: It serves as a precursor for the synthesis of biologically active compounds.

    Medicinal Chemistry: The compound is investigated for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(trimethylsilyl)-2-pyrrolidinone involves its interaction with various molecular targets. The trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its penetration through biological membranes. The pyrrolidinone ring can interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-2-pyrrolidinone: Lacks the trimethylsilyl group, resulting in different chemical properties and reactivity.

    3-(Trimethylsilyl)-2-pyrrolidinone: Similar structure but without the methyl group on the nitrogen atom.

    N-Methyl-2-pyrrolidone (NMP): A widely used solvent with different applications and properties.

Uniqueness

1-Methyl-3-(trimethylsilyl)-2-pyrrolidinone is unique due to the presence of both the methyl and trimethylsilyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-3-(trimethylsilyl)-2-pyrrolidinone
Reactant of Route 2
Reactant of Route 2
1-Methyl-3-(trimethylsilyl)-2-pyrrolidinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.